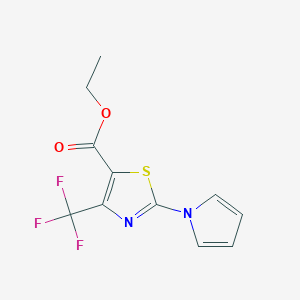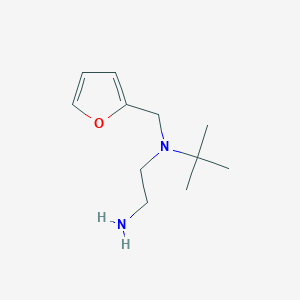
N-(tert-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine
Vue d'ensemble
Description
N-(tert-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine (tBuFME) is an aliphatic diamine that has been used in a variety of scientific applications. It is a versatile molecule, with a wide range of applications in medicinal, synthetic, and analytical chemistry. tBuFME has been used in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in polymerization reactions. Additionally, tBuFME has been studied for its potential use in biochemistry and physiology.
Applications De Recherche Scientifique
1. Circular Dichroism Spectra in Metal Complexes
N-(tert-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine forms chelate rings with metals. Studies on cobalt(III) and platinum(II) complexes reveal that this compound's bulky tert-butyl group limits solvation at adjacent NH2 groups compared to methyl derivatives, affecting the circular dichroism spectra and solvation effects (Hawkins & Martin, 1982).
2. Self-Assembly in Molecular Arrays
This compound is involved in self-assembly directed by NH⋅⋅⋅O hydrogen bonding. It interacts with certain acids to form host–guest complexes and molecular arrays, with structural motifs useful in designing layered molecular structures (Armstrong et al., 2002).
3. Asymmetric Copper Complexes
Asymmetric copper complexes using N2S2 compounds protected through tert-butylation demonstrate stability and distinct geometrical structures. These complexes have potential applications in asymmetric synthesis and catalysis (Nation, Taylor, & Wainwright, 1996).
4. Intermediate for Asymmetric Synthesis of Amines
N-(tert-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine derivatives are versatile intermediates for asymmetric synthesis of amines, offering routes to synthesize a wide range of enantioenriched amines. This is crucial in the preparation of biologically active molecules and natural products (Ellman, Owens, & Tang, 2002).
5. Evaporation-Induced Self-Assembly in Nanocomposite Films
This compound plays a role in evaporation-induced self-assembly, organizing and binding functionalized organic materials into ordered nanochannels. This application is significant in creating materials with unique photoluminescent properties and improved hardness (Wahab, Sudhakar, Yeo, & Sellinger, 2008).
6. Alzheimer's Therapy
Derivatives of this compound have been evaluated for their potential use in Alzheimer's disease therapy, particularly in disrupting aberrant metal-peptide interactions, which is a promising therapeutic strategy (Storr et al., 2009).
Propriétés
IUPAC Name |
N'-tert-butyl-N'-(furan-2-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-11(2,3)13(7-6-12)9-10-5-4-8-14-10/h4-5,8H,6-7,9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXGLKKSXIDITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CCN)CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



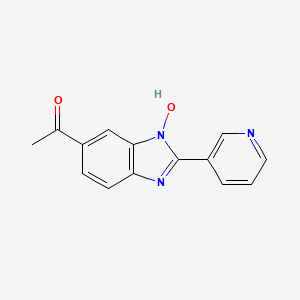
![[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid](/img/structure/B1392463.png)
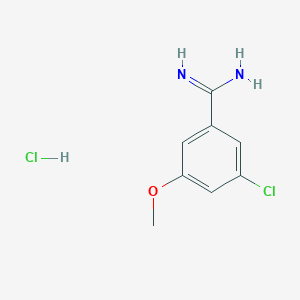
![[(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392468.png)
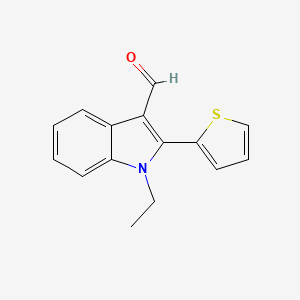
![[4-(6-Methylquinolin-2-yl)phenyl]amine](/img/structure/B1392471.png)
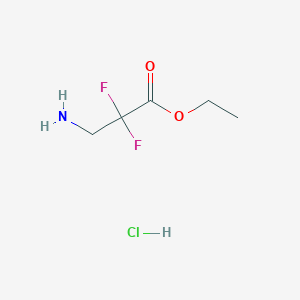
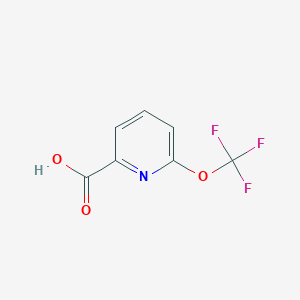
![2-[(3S,4R,5S,6S,7E,9E,11E)-4,6-Dimethoxy-3,5,11-trimethyltrideca-7,9,11-trien-1-yl]-8-hydroxy-5,7-dimethoxy-3-methyl-4H-1-benzopyran-4-one](/img/structure/B1392474.png)
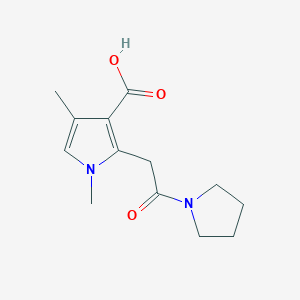
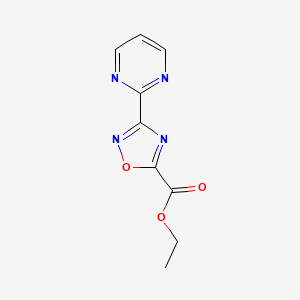
![3-[4-(4-Methylbenzyl)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl]propanoic acid](/img/structure/B1392482.png)
![3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride](/img/structure/B1392483.png)
